molecular formula C17H18FN3O4S B2982416 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide CAS No. 2034242-67-4

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2982416
CAS No.: 2034242-67-4
M. Wt: 379.41
InChI Key: FUUKISNBMTWTFV-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound offered for research purposes. This molecule is of significant interest in medicinal chemistry and pharmacology, particularly as a potential modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . Structurally, it features a 1,3-dimethyl-2,2-dioxo-1,3-dihydrobenzo[c][1,2,5]thiadiazole core, a heterocyclic system known to be present in biologically active compounds targeting ion channels . The core is further substituted with a fluorine atom and an acetamide linker connected to a 2-methoxyphenyl group, which may influence the compound's binding affinity and pharmacokinetic properties . Its primary research value lies in the investigation of CFTR function and the development of novel therapeutic strategies for cystic fibrosis and other respiratory conditions linked to ion channel dysfunction . Researchers can utilize this compound in in vitro assays to study its effects on chloride ion transport and in structural-activity relationship (SAR) studies to optimize next-generation modulators. The precise mechanism of action is a subject of ongoing research, but compounds within this structural class are known to interact with CFTR to potentiate its activity or act as correctors, aiding the proper cellular processing of the mutant protein . This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-20-14-9-12(18)13(10-15(14)21(2)26(20,23)24)19-17(22)8-11-6-4-5-7-16(11)25-3/h4-7,9-10H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKISNBMTWTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CC3=CC=CC=C3OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C19H18F5N5O5S
Molecular Weight 523.43 g/mol
IUPAC Name This compound
CAS Number Not specified
SMILES CC(C)(C(=O)N(C)C(=O)C(C)(C)C(=O)N(C)C(=O)C(C)(C))C(C)(C)C(=O)N(C)C(=O)C(C)(C)

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiadiazole compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The interaction of these compounds with the zinc ion at the active site of MMPs shows promise in cancer treatment by preventing the degradation of the extracellular matrix .
  • Case Studies : A study evaluated various thiadiazole derivatives against human cancer cell lines. The compound demonstrated cytotoxicity against prostate cancer (PC3), with a log GI50 value indicating potent activity . Another derivative showed broad-spectrum growth inhibition against lung and colon cancer cells .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities:

  • Antibacterial and Antifungal Effects : Compounds with thiadiazole structures have exhibited significant antibacterial and antifungal properties. For example, certain derivatives were found to be effective against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its ability to inhibit pro-inflammatory cytokines:

  • Mechanisms : Thiadiazole derivatives can modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeEffectivenessMechanism
Anticancer High efficacy against PC3 cellsInhibition of MMPs
Antimicrobial Effective against bacteria and fungiDisruption of microbial cell walls
Anti-inflammatory Reduces cytokine levelsInhibition of COX enzymes

Comparison with Similar Compounds

Substituent Variations on the Benzothiadiazole/Benzothiazole Core

Compound Name Core Structure Substituents on Core Molecular Weight Key Properties/Activities Reference
Target Compound Benzo[c][1,2,5]thiadiazole dioxide 6-F, 1,3-diCH₃ 393.4 N/A (structural inference)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 6-CF₃ N/A Patent example (potential kinase inhibition)
N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3f) Benzo[d]thiazole 6-(3-CN-5-CF₃-C₆H₃) 360.33 Anticancer activity (unreported target)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole 6-NO₂ N/A VEGFR-2 inhibition (IC₅₀ = 0.28 µM)

Key Observations :

  • Electron-withdrawing groups (F, CF₃, NO₂): Improve metabolic stability and modulate target binding. The target compound’s fluorine may enhance selectivity compared to nitro or trifluoromethyl groups .
  • Sulfone vs.

Variations in the Acetamide Aryl Group

Compound Name Aryl Group on Acetamide Substituents Biological Relevance Reference
Target Compound 2-Methoxyphenyl 2-OCH₃ Hydrogen-bonding with targets
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-... ( analog) Benzo[d][1,3]dioxol-5-yl Methylenedioxy Enhanced lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl 3,4,5-OCH₃ Improved π-stacking interactions

Key Observations :

  • Methoxy positioning : The target’s 2-methoxy group may limit steric hindrance compared to bulkier 3,4,5-trimethoxy substituents .
  • Benzo[d][1,3]dioxole vs.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with functionalized benzo[c][1,2,5]thiadiazole precursors. Key steps include:

  • Alkylation/Acylation : Reacting with chloroacetyl chloride derivatives in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
  • Cyclization : Controlled heating in concentrated sulfuric acid to form the thiadiazole core .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography. Characterization :
  • TLC monitors reaction progress.
  • IR : Identifies C=O (~1680 cm⁻¹) and sulfonyl S=O (~1330–1140 cm⁻¹) stretches.
  • NMR : 1H NMR shows methyl singlets (~2.5–3.0 ppm) and fluorinated aromatic doublets (~7.5–8.5 ppm). 13C NMR confirms acetamide and sulfonyl carbons.
  • Elemental analysis : Validates purity (≤0.4% deviation in C, H, N, S) .

Q. Which spectroscopic techniques confirm the compound’s structure, and what key signals are observed?

Critical techniques include:

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.5 ppm), methoxy group (singlet at δ 3.8 ppm), and sulfonyl carbons (δ ~115–120 ppm).
  • IR : S=O symmetric/asymmetric stretches (~1330 and 1160 cm⁻¹) and C=O (~1680 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) match theoretical masses .

Q. What biological activities are reported for structurally similar benzo[c][1,2,5]thiadiazole derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes.
  • Antitumor effects : Caspase-3 activation in cancer cell lines (e.g., IC50 values <10 μM).
  • Hypoglycemic potential : α-glucosidase inhibition (IC50 ~50–100 μM) compared to acarbose .

Q. Which in vitro assays evaluate the compound’s hypoglycemic potential?

Common assays:

  • α-Glucosidase inhibition : p-Nitrophenyl-α-D-glucopyranoside substrate; IC50 calculated via UV-Vis.
  • α-Amylase inhibition : Starch-iodine method.
  • In vivo models : Blood glucose measurements in streptozotocin-induced diabetic rodents .

Q. How is reaction progress monitored during synthesis?

  • TLC : Silica gel plates with chloroform:acetone (3:1) eluent; Rf values compared to standards.
  • NMR aliquots : Sampled intermittently to track intermediate formation.
  • Mass spectrometry : Verifies molecular ions at critical steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in scaled-up synthesis?

  • Solvent selection : DMF enhances solubility of aromatic intermediates.
  • Catalyst use : Triethylamine scavenges HCl in acylation steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).
  • Temperature control : Reflux at 80°C for cyclization vs. room temperature for acid-sensitive steps .

Q. What strategies resolve contradictions between computational and experimental elemental analysis data?

  • Repetition under inert atmospheres : Eliminates oxidation artifacts.
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., deviation <2 ppm).
  • Recrystallization : Removes hydrated impurities; solvents like DMSO/water mixtures improve crystal purity .

Q. How do molecular docking studies guide structural modifications for target-specific activity?

  • Software : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., α-glucosidase).
  • Key interactions : Sulfonyl groups form hydrogen bonds with catalytic residues (e.g., Asp214).
  • Modifications : Introducing electron-withdrawing groups (fluoro) enhances binding affinity (ΔG ≤ −8 kcal/mol) .

Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?

  • Crystallization issues : Molecular flexibility reduces crystal quality.
  • Solutions : Slow evaporation from DMSO/water mixtures; seeding with microcrystals.
  • Data collection : Low-temperature (100 K) reduces thermal motion, improving resolution (<1.0 Å) .

Q. How do substituent electronic effects influence reactivity and bioactivity?

  • Fluoro groups : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues.
  • Methoxy groups : Improve solubility (logP reduction by ~0.5 units) and metabolic stability.
  • SAR studies : Derivatives with para-substituted aryl groups show 2–3x higher activity than ortho analogs .

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